molecular formula C7H9NOS B1529395 (4-Cyclopropylthiazol-2-yl)methanol CAS No. 1344321-86-3

(4-Cyclopropylthiazol-2-yl)methanol

Cat. No.: B1529395
CAS No.: 1344321-86-3
M. Wt: 155.22 g/mol
InChI Key: BKDYOUFIADRAQY-UHFFFAOYSA-N
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Description

“(4-Cyclopropylthiazol-2-yl)methanol” is a compound that has gained significant attention in scientific research due to its unique structure and potential applications. It has a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring with a cyclopropyl group at the 4-position and a methanol group at the 2-position .


Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Catalytic Applications

A highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on tris(triazolyl)methanol-Cu(I) structure has been developed. This catalyst exhibits low loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for CuAAC (Ozcubukcu, Salih et al., 2009).

Synthesis of Complex Molecules

Electrochemical utilization of methanol as a C1 source to access (deuterated) 2,3-dihydroquinazolin-4(1H)-one demonstrates methanol's role in cyclizing with 2-aminobenzamides. This method provides an efficient approach to deuterated N-heterocycles (Liu, Mingzhu et al., 2021).

Materials Science

Palladium deposits spontaneously grown on nickel foam for electro-catalyzing methanol oxidation show the effect of precursors on catalytic performance. This highlights the role of methanol in green fuel cells and the search for high-performance, low-cost materials for reaction kinetics enhancement (Niu, Xiangheng et al., 2016).

Industrial Biotechnology

The current status and future perspectives of methylotrophic bacteria in methanol-based industrial biotechnology demonstrate methanol's potential as a renewable chemical feedstock for bioprocess technology. This includes the production of single-cell protein and the potential for fine and bulk chemicals synthesis (Schrader, Jens et al., 2009).

Biochemical Analysis

Biochemical Properties

(4-Cyclopropylthiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound can induce cytotoxic effects, leading to cell death . This compound can also modulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with these enzymes is crucial for the compound’s biological activity and its effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body can influence its overall biological activity and its effects on different organs and systems .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its specific effects on cellular processes and its overall biological activity .

Properties

IUPAC Name

(4-cyclopropyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDYOUFIADRAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344321-86-3
Record name (4-cyclopropyl-1,3-thiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Cyclopropylthiazol-2-yl)methanol
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